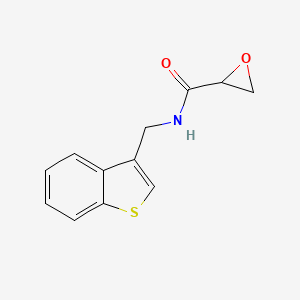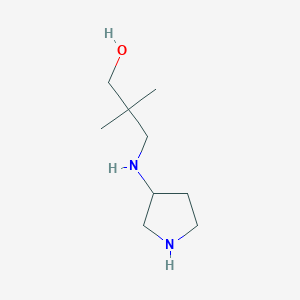
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, which plays an important role in regulating gene expression.
Mécanisme D'action
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide inhibits the histone acetyltransferase activity of p300/CBP by binding to its catalytic domain. This results in the inhibition of acetylation of histones and other non-histone proteins, which leads to altered gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of p300/CBP. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been shown to regulate the expression of genes involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide is a potent and selective inhibitor of p300/CBP, which makes it a valuable tool for studying the role of these proteins in cellular processes. However, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP. Another area of interest is the investigation of the role of p300/CBP in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide in combination with other drugs for the treatment of cancer is an area of active research.
Méthodes De Synthèse
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 2-amino-3-ethylbenzoic acid with ethyl oxalyl chloride to form 3-ethyl-2-oxobenzimidazol-1-yl)acetyl chloride. This intermediate is then reacted with 2-methyl-2-butenenitrile to form N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been widely used in scientific research to investigate the role of p300/CBP in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has also been used to study the regulation of gene expression, chromatin remodeling, and DNA damage response. In addition, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been used to investigate the role of p300/CBP in neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-20-13-8-6-7-9-14(13)21(16(20)23)10-15(22)19-17(4,11-18)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVSSIKVGXSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

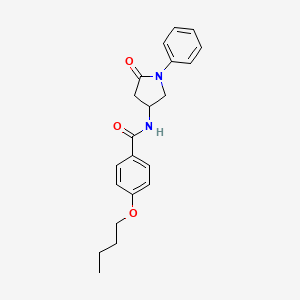

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)
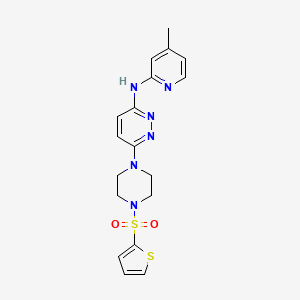

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)
triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)
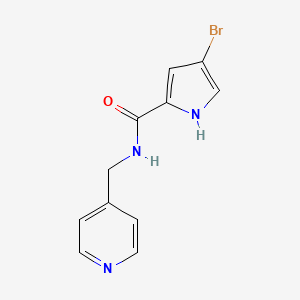
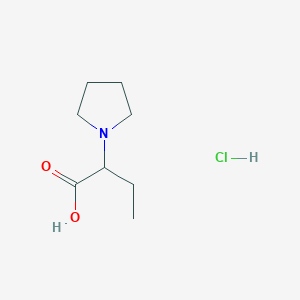

![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)

